molecular formula C23H26O7 B14761079 [(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate

[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate

Cat. No.: B14761079
M. Wt: 414.4 g/mol
InChI Key: QQEKCYXHFJIXJS-VNYJYPEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structural features, including multiple acetyloxy and phenylmethoxy groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include acetic anhydride, benzyl alcohol, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in specific functional groups or stereochemistry, which can influence their reactivity and applications.

Properties

Molecular Formula

C23H26O7

Molecular Weight

414.4 g/mol

IUPAC Name

[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C23H26O7/c1-16(24)28-22-21(27-14-19-11-7-4-8-12-19)20(30-23(22)29-17(2)25)15-26-13-18-9-5-3-6-10-18/h3-12,20-23H,13-15H2,1-2H3/t20-,21+,22-,23?/m1/s1

InChI Key

QQEKCYXHFJIXJS-VNYJYPEVSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@H](OC1OC(=O)C)COCC2=CC=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

CC(=O)OC1C(C(OC1OC(=O)C)COCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.